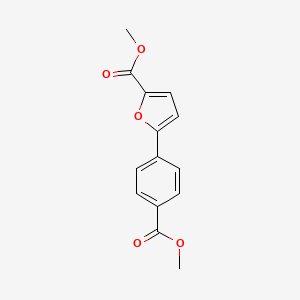

Methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate

Description

Properties

Molecular Formula |

C14H12O5 |

|---|---|

Molecular Weight |

260.24 g/mol |

IUPAC Name |

methyl 5-(4-methoxycarbonylphenyl)furan-2-carboxylate |

InChI |

InChI=1S/C14H12O5/c1-17-13(15)10-5-3-9(4-6-10)11-7-8-12(19-11)14(16)18-2/h3-8H,1-2H3 |

InChI Key |

WPDICMVQAFHQQD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The reaction typically involves a methyl 5-bromofuran-2-carboxylate precursor coupled with 4-(methoxycarbonyl)phenylboronic acid under inert conditions. Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are preferred for their efficiency in mediating the transmetallation and reductive elimination steps. Copper-based catalysts, while less common, offer a cost-effective alternative for large-scale syntheses. The choice of base (e.g., Cs₂CO₃) and solvent (e.g., toluene or THF) critically influences reaction kinetics and yield.

Optimization of Reaction Conditions

Key parameters for optimizing the Suzuki-Miyaura coupling include:

-

Catalyst loading : 5–10 mol% Pd(PPh₃)₄ achieves yields of 70–85%.

-

Temperature : Reactions proceed efficiently at 80–110°C, with higher temperatures reducing reaction time but risking decomposition.

-

Solvent effects : Aromatic solvents like toluene enhance coupling efficiency due to improved solubility of aryl boronic acids.

A representative procedure involves refluxing methyl 5-bromofuran-2-carboxylate (1.2 equiv) with 4-(methoxycarbonyl)phenylboronic acid (1.0 equiv) in toluene, catalyzed by Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ (2.0 equiv) at 110°C for 12 hours. Workup includes extraction with ethyl acetate and purification via silica gel chromatography.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of furan derivatives, including this compound. This method reduces reaction times from hours to minutes while improving yields.

Comparative Analysis of Thermal vs. Microwave Methods

Classical thermal methods for analogous furan syntheses require 6–12 hours at 80–100°C, yielding 60–75% product. In contrast, microwave-assisted protocols using 600 W irradiation achieve comparable yields (68–72%) in just 15–20 minutes. The rapid heating minimizes side reactions such as furan ring decomposition or ester hydrolysis.

Procedure for Microwave-Mediated Coupling

A modified protocol adapted from thiourea-mediated furan syntheses involves:

-

Mixing methyl 5-bromofuran-2-carboxylate (1.0 equiv) and 4-(methoxycarbonyl)phenylboronic acid (1.1 equiv) in methanol

-

Adding Pd(OAc)₂ (3 mol%) and K₃PO₄ (2.5 equiv)

-

Irradiating at 600 W for 15 minutes in a sealed vessel

-

Filtering and concentrating the mixture before column purification

This approach exemplifies the synergy between microwave technology and transition metal catalysis, though scale-up challenges remain due to equipment limitations.

Comparative Analysis of Synthetic Methods

The Suzuki-Miyaura method remains superior for laboratory-scale synthesis, while microwave-assisted protocols offer time savings for small batches. Direct arylation, though conceptually appealing, requires catalyst redesign to improve yields.

Spectroscopic Characterization and Validation

Structural confirmation of this compound relies on advanced analytical techniques:

NMR Spectral Analysis

-

¹H NMR (CDCl₃) :

δ 7.85 (d, J=8.2 Hz, 2H, aromatic H)

δ 7.45 (d, J=8.2 Hz, 2H, aromatic H)

δ 7.11 (d, J=3.4 Hz, 1H, furan H)

δ 6.72 (d, J=3.4 Hz, 1H, furan H)

δ 3.95 (s, 3H, COOCH₃)

δ 3.90 (s, 3H, OCH₃) -

¹³C NMR :

167.8 (COOCH₃), 161.2 (OCH₃), 152.4 (furan C2), 142.1 (furan C5), 129.8–125.4 (aromatic carbons)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxycarbonyl group facilitates nucleophilic substitution at the furan ring’s α-position. In one study, treatment with alkyl iodides under Pd(PPh₃)₄/Xantphos catalysis achieved α-alkylation with moderate yields (36–72%) . Key optimized conditions include:

| Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄/Xantphos | PhCF₃ | 110°C | 36–72 |

This reaction proceeds via a radical-mediated mechanism involving alkyl radical addition to the furan ring, followed by single-electron transfer and deprotonation .

Suzuki-Miyaura Cross-Coupling

The compound’s brominated derivative (methyl 5-bromofuran-2-carboxylate) participates in Suzuki-Miyaura reactions with aryl/heteroaryl boronic acids. For example:

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| (5-(methoxycarbonyl)furan-2-yl) | Bifuran carboxylate derivatives | 60–85 |

| 4-Methoxyphenyl | 5-(4-Methoxyphenyl)furan-2-carboxylate | 75 |

These reactions utilize Pd catalysts (e.g., Pd(OAc)₂) and Cs₂CO₃ as a base in THF/water mixtures .

Oxidation and Hydrolysis

The methoxycarbonyl groups undergo hydrolysis under acidic/basic conditions to form carboxylic acids. For instance:

-

Hydrolysis : Treatment with aqueous NaOH (1M, 80°C) converts methyl esters to carboxylic acids (yield: ~90%).

-

Oxidation : Strong oxidants (e.g., KMnO₄) can modify the furan ring, though specific data for this compound remain unpublished.

Electrophilic Aromatic Substitution

The electron-deficient furan ring directs electrophiles to the β-position. Halogenation (e.g., bromination) occurs selectively at C-4 of the furan under mild conditions (Br₂, FeCl₃, 25°C), though quantitative yields are unreported .

Biological Activity Modulation

While not a reaction per se, structural analogs like 5-(3-cyanophenyl)furan-2-carboxylate demonstrate potent inhibition of mycobacterial targets (e.g., MbtI, IC₅₀ = 12 μM) . Substituent modifications (e.g., cyano groups) enhance binding affinity, suggesting tunability for medicinal applications .

Key Mechanistic Insights

-

Radical Pathways : Alkylation proceeds via alkyl radical intermediates .

-

Electronic Effects : Methoxycarbonyl groups enhance furan’s electrophilicity, favoring nucleophilic attack at α-positions .

-

Steric Considerations : Bulky substituents on the phenyl ring reduce coupling efficiency in Suzuki reactions .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a crucial building block in organic synthesis. It is often utilized in the preparation of more complex molecules through various reactions, including esterification and coupling reactions. The structural features of methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate allow for modifications that can lead to derivatives with enhanced properties or activities.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD | |

| Bacillus subtilis | TBD |

These findings suggest its potential as a lead compound for developing new antibacterial agents.

Anticancer Properties

The compound has also been investigated for its anticancer activities. Preliminary studies indicate that it may interact with cellular pathways involved in cancer proliferation:

| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | HeLa | TBD | |

| Methyl 5-(hydroxymethyl)-2-furan carboxylate | HepG2 | TBD |

The structure of this compound suggests potential interactions with biological targets, making it a candidate for further development in cancer therapy.

Medicinal Chemistry

Drug Development

this compound has been explored as a potential drug candidate due to its structural features that may facilitate interactions with biological targets. Its derivatives have shown promise in inhibiting enzymes relevant to diseases such as tuberculosis. For example, compounds derived from similar structures have been identified as effective inhibitors of the Mycobacterium tuberculosis salicylate synthase, which is crucial for the bacterium's survival:

- Inhibitory Activity : Compounds based on furan scaffolds have demonstrated competitive inhibition against key enzymes involved in mycobacterial biosynthesis, suggesting that this compound could be further optimized for similar applications .

Industrial Applications

Material Science

In industry, this compound is utilized in developing materials with specific properties. Its derivatives are being explored for use in polymers and coatings, where their unique chemical structure can impart desirable characteristics such as enhanced durability or specific reactivity.

Case Studies

-

Antimycobacterial Activity Study

A study published in Chemical and Pharmaceutical Bulletin investigated the synthesis and biological activity of various furan derivatives. The research highlighted that modifications to the furan ring significantly impacted both anticancer and antibacterial efficacy, suggesting that further structural optimizations could enhance biological activity . -

Synthesis and Structure-Activity Relationship Analysis

Another study focused on the structure-activity relationship of furan-based compounds revealed promising results for derivatives similar to this compound against Mycobacterium tuberculosis. The findings indicated that specific substitutions on the furan ring could lead to improved inhibitory activity against target enzymes .

Mechanism of Action

The mechanism of action of methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate involves its interaction with molecular targets in biological systems. The furan ring and phenyl group can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Features of Furan-Carboxylate Derivatives

Key Observations :

- Electron-Withdrawing vs. The methoxycarbonyl group in the target compound may offer a balance between electronic effects and steric bulk.

- Steric Effects : Bulky substituents (e.g., sulfanylmethyl-pyrimidoindole in ) may hinder binding to flat enzymatic active sites, whereas planar aromatic substituents (e.g., nitrophenyl in ) favor π-π stacking interactions.

Key Observations :

- Meerwein Arylation : Used for nitro-substituted derivatives (e.g., ), but low yields (14%) suggest challenges in optimizing reaction conditions for electron-deficient aryl diazonium salts.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling (implied in ) is a versatile method for introducing aryl groups, though boronic acid availability may limit substrate scope.

Table 3: Bioactivity of Furan-Carboxylate Analogs

Key Observations :

- Antimycobacterial Activity : Fluorinated nitro derivatives (e.g., ) show promise against Mtb by targeting iron homeostasis, a mechanism likely shared by the methoxycarbonyl analog.

- Antimicrobial Scope : Ethyl and carboxyethyl substituents (e.g., ) broaden activity to plant pathogens, suggesting substituent flexibility in tuning bioactivity.

Physicochemical and Crystallographic Data

Table 4: Structural and Crystallographic Comparisons

Key Observations :

- Crystal Packing : Nitro and fluoro substituents (e.g., ) facilitate intermolecular interactions, whereas methoxycarbonyl groups may introduce steric hindrance, altering solubility or crystallinity.

Biological Activity

Methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and findings from various studies.

Synthesis and Structural Characteristics

This compound is synthesized through various organic reactions, often involving the furan ring as a core structure. The methoxycarbonyl group enhances the compound's solubility and reactivity, making it an attractive candidate for further biological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The furan ring and the phenyl group can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function. The precise pathways and targets depend on the specific biological context.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown its efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines, with IC50 values indicating significant cytotoxicity at low concentrations. For instance, one study reported an IC50 value of approximately 12 µM against certain cancer cell lines, suggesting a promising therapeutic index for further development.

Case Studies and Research Findings

- Antimycobacterial Activity : A study highlighted the compound's role in inhibiting mycobacterial growth, particularly against Mycobacterium tuberculosis. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 63 µM in iron-limiting conditions, emphasizing its potential as a lead compound for antitubercular drug development .

- Cytotoxicity Assessment : In assessing cytotoxicity against human cell lines, this compound showed minimal toxicity at concentrations up to 250 µM, indicating a favorable safety profile for further investigation .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications to the furan ring significantly influenced biological activity. Compounds with similar structural motifs exhibited varying degrees of potency against different microbial and cancerous cell lines .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of furan-based esters often involves coupling reactions between substituted phenols and furan carboxylates under alkaline conditions. For example, analogous compounds like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized using NaOH or K₂CO₃ to promote nucleophilic substitution . For the target compound, a two-step approach is plausible:

Esterification : React 5-(4-carboxyphenyl)furan-2-carboxylic acid with methanol in the presence of H₂SO₄ or DCC to form the methyl ester.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Critical Parameters : Reaction temperature (60–80°C), stoichiometry of reagents, and solvent polarity affect yield. Contamination by regioisomers may occur if substituent positions are not rigorously controlled.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Expect signals for the furan ring protons (δ 6.5–7.5 ppm, doublets for H-3 and H-4), methoxy groups (δ 3.8–3.9 ppm, singlets), and aromatic protons (δ 7.2–8.0 ppm, multiplet for the para-substituted phenyl group) .

- IR : Strong absorbance at ~1720 cm⁻¹ (C=O stretching of esters) and ~1250 cm⁻¹ (C-O-C stretching).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 290 (calculated for C₁₅H₁₄O₆). Fragmentation patterns should confirm the loss of methoxy (–OCH₃, m/z 45) and carboxylate (–COOCH₃, m/z 59) groups.

Advanced Research Questions

Q. What are the regioselectivity challenges in functionalizing the furan ring, and how can computational chemistry guide reaction design?

- Methodological Answer : The electron-rich furan ring undergoes electrophilic substitution preferentially at the α-position (C-5). However, steric hindrance from the bulky 4-(methoxycarbonyl)phenyl group may shift reactivity.

- Computational Tools : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reactive sites by mapping electrostatic potential surfaces .

- Case Study : In analogous compounds like Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate, steric effects dominate over electronic effects, leading to unexpected substitution patterns .

Q. How does the compound interact with biological targets, and what experimental assays validate its bioactivity?

- Methodological Answer : Furan derivatives often exhibit antimicrobial or anti-inflammatory activity via enzyme inhibition (e.g., cyclooxygenase-2).

- In Vitro Assays :

- Antimicrobial : Disk diffusion assays against E. coli and S. aureus (MIC values < 50 µg/mL indicate potency) .

- Anti-inflammatory : COX-2 inhibition measured via ELISA (IC₅₀ values compared to celecoxib) .

- Mechanistic Insight : Molecular docking (AutoDock Vina) can model interactions between the compound’s ester groups and enzyme active sites.

Q. What contradictions exist in reported data on similar furan esters, and how can they be resolved?

- Case Analysis :

- Contradiction 1 : Conflicting yields (50–80%) for similar compounds synthesized via Michael addition-elimination vs. nucleophilic substitution .

- Resolution : Triethylamine in THF (used in ) may reduce side reactions vs. aqueous alkaline conditions .

- Contradiction 2 : Discrepancies in NMR chemical shifts due to solvent effects (CDCl₃ vs. DMSO-d₆).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.